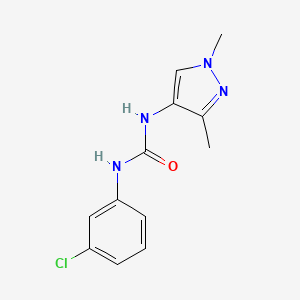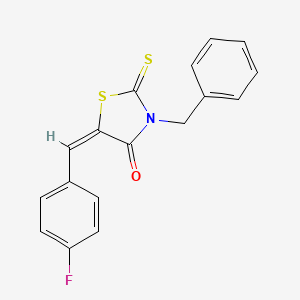![molecular formula C14H19N3O B7459301 Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a cyclic amine derivative that belongs to the piperazine family and has a unique structure that makes it an interesting candidate for drug development.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act by modulating various cellular pathways involved in disease progression. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in inflammation and tumor growth.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is its versatility in the synthesis of analogs with improved pharmacological properties. However, one of the limitations is the complexity of the synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. One of the areas of interest is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, the development of new drug delivery systems for Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone could also be explored to improve its bioavailability and reduce toxicity.
In conclusion, Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a promising candidate for drug development due to its unique structure and potential therapeutic applications. Its synthesis process requires expertise in organic chemistry, but its versatility in the synthesis of analogs makes it an interesting area of research for the future.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for its synthesis involves the reaction of pyridine-3-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to cyclopropanation using a suitable reagent, followed by the addition of a ketone group to yield the final product.
Applications De Recherche Scientifique
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(13-3-4-13)17-8-6-16(7-9-17)11-12-2-1-5-15-10-12/h1-2,5,10,13H,3-4,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRUHWOAXXYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)



![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)


![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)